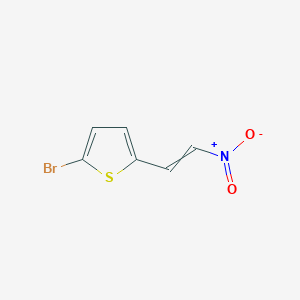

2-Bromo-5-(2-nitro-vinyl)-thiophene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H4BrNO2S |

|---|---|

Molecular Weight |

234.07 g/mol |

IUPAC Name |

2-bromo-5-(2-nitroethenyl)thiophene |

InChI |

InChI=1S/C6H4BrNO2S/c7-6-2-1-5(11-6)3-4-8(9)10/h1-4H |

InChI Key |

VMIGRGQTEFNKMW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1)Br)C=C[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-(2-nitro-vinyl)-thiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-5-(2-nitro-vinyl)-thiophene, a key intermediate in the development of various pharmacologically active compounds. The synthesis is primarily achieved through a Henry condensation reaction, a classic and reliable method for the formation of β-nitro alcohols, which can be subsequently dehydrated to form nitroalkenes.

Synthesis Pathway

The principal synthetic route to this compound involves the reaction of 5-Bromo-2-thiophenecarboxaldehyde with nitromethane in the presence of a base. This reaction proceeds in two main stages: a nitroaldol addition to form an intermediate β-nitro alcohol, followed by dehydration to yield the final product.

Caption: Synthesis of this compound via Henry Condensation.

Experimental Protocol

The following experimental protocol is adapted from established procedures for the synthesis of analogous 2-(2-nitrovinyl)thiophene, providing a robust methodology for obtaining this compound.[1]

Materials:

-

5-Bromo-2-thiophenecarboxaldehyde

-

Nitromethane

-

Methanol

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Water (deionized)

Procedure:

-

In a reaction vessel equipped with a stirrer and a cooling bath, dissolve 5-Bromo-2-thiophenecarboxaldehyde in methanol.

-

Add nitromethane to the solution. The molar ratio of nitromethane to the aldehyde should be approximately 1.5 to 1.

-

Cool the mixture to a temperature between 0°C and 5°C.

-

Slowly add an aqueous solution of sodium hydroxide while maintaining the temperature of the reaction mixture between 0°C and 5°C.

-

After the addition of the base is complete, continue to stir the mixture at the same temperature for a duration of 2 to 4 hours.

-

Neutralize the reaction mixture by the slow addition of hydrochloric acid, ensuring the temperature does not exceed 10°C. This will cause the precipitation of the crude product.

-

Filter the resulting precipitate and wash it thoroughly with cold water.

-

Dry the collected solid under vacuum to obtain the final product, this compound.

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of this compound, based on the protocol for the analogous non-brominated compound.[1] Researchers should expect similar ranges for the brominated derivative, although optimization may be required.

| Parameter | Value |

| Reactants | |

| 5-Bromo-2-thiophenecarboxaldehyde | 1.0 equivalent |

| Nitromethane | 1.5 equivalents |

| Sodium Hydroxide | 1.1 equivalents |

| Reaction Conditions | |

| Solvent | Methanol |

| Temperature (Addition) | 0 - 5 °C |

| Temperature (Stirring) | 0 - 5 °C |

| Reaction Time | 2 - 4 hours |

| Workup | |

| Neutralizing Agent | Hydrochloric Acid |

| Purification | Filtration and washing with water |

| Expected Yield | 70-80% (based on analogous reaction) |

Logical Workflow of the Synthesis

The synthesis of this compound follows a logical progression from starting materials to the final product, as illustrated in the workflow diagram below.

Caption: Experimental workflow for the synthesis of this compound.

References

An In-Depth Technical Guide to the Physicochemical Properties of 2-Bromo-5-(2-nitro-vinyl)-thiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characterization of 2-Bromo-5-(2-nitro-vinyl)-thiophene. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the potential applications of this compound.

Core Physicochemical Properties

This compound, also known by its IUPAC name (E)-2-bromo-5-(2-nitrovinyl)thiophene, is a thiophene derivative with the chemical formula C₆H₄BrNO₂S.[1] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 28783-33-7 | [1] |

| Molecular Formula | C₆H₄BrNO₂S | [1] |

| Molecular Weight | 234.07 g/mol | [1] |

| Melting Point | 82-84 °C | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| Appearance | Yellow solid |

Synthesis and Experimental Protocols

The primary synthetic route to this compound is the Henry condensation reaction, also known as a nitroaldol reaction. This reaction involves the base-catalyzed condensation of 5-bromo-2-thiophenecarboxaldehyde with nitromethane.

Experimental Protocol: Henry Condensation

Materials:

-

5-bromo-2-thiophenecarboxaldehyde

-

Nitromethane

-

A suitable base (e.g., sodium hydroxide, potassium hydroxide, or an amine-based catalyst)

-

A suitable solvent (e.g., methanol, ethanol)

-

Acid for neutralization (e.g., hydrochloric acid)

Procedure:

-

Dissolve 5-bromo-2-thiophenecarboxaldehyde in a suitable solvent and cool the mixture to approximately 0°C.

-

Slowly add nitromethane to the solution.

-

Add a solution of the base dropwise while maintaining the temperature between 0-5°C.

-

Stir the reaction mixture at a controlled temperature for a specified period to allow for the condensation to occur.

-

After the reaction is complete, neutralize the mixture with an acid to precipitate the product.

-

Filter the resulting solid, wash it with cold water, and dry it under a vacuum to yield crude this compound.

Purification:

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain a yellow solid.

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Spectral Data and Characterization

The structure of this compound has been confirmed by various spectroscopic methods.

| Spectroscopic Data | Values |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.02 (d, J = 13.5 Hz, 1H), 7.38 (d, J = 13.4 Hz, 1H), 7.21 (d, J = 3.9 Hz, 1H), 7.12 (d, J = 3.9 Hz, 1H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 135.6, 135.4, 135.2, 132.0, 131.2, 119.8 |

| Infrared (IR) | νmax = 3399, 3189, 3093, 2959, 2919, 2851, 2361, 1729, 1638, 1616, 1531, 1458, 1424, 1322, 1131, 810, 719 cm⁻¹ |

Potential Biological Activity

While specific biological activity studies on this compound are not extensively documented in publicly available literature, the broader class of nitrothiophene derivatives has shown a range of biological activities. These activities are often attributed to the presence of the nitro group on the thiophene ring.

Studies on various substituted nitrothiophenes have demonstrated their potential as:

-

Antimicrobial Agents: Some nitrothiophene derivatives have shown activity against bacteria such as E. coli, M. luteus, and the fungus A. niger.[2] The proposed mechanism of action for some of these compounds involves nucleophilic attack by intracellular thiols.[2]

-

Anticancer Agents: Other thiophene derivatives have been investigated for their cytotoxic effects on cancer cell lines.[3]

The potential biological activity of this compound is likely influenced by the interplay of the electron-withdrawing nitrovinyl group and the bromine substituent on the thiophene core. The following diagram illustrates a hypothetical signaling pathway that could be targeted by such a compound, based on the known activities of similar molecules.

Caption: Hypothetical mechanism of action.

Further research is required to elucidate the specific biological targets and mechanisms of action of this compound and to determine its potential as a therapeutic agent.

References

An In-depth Technical Guide to 2-Bromo-5-(2-nitro-vinyl)-thiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-(2-nitro-vinyl)-thiophene is a substituted thiophene derivative of interest in medicinal chemistry and materials science. Its structure combines the electron-rich thiophene ring with a bromine atom and a conjugated nitrovinyl group, suggesting potential for diverse chemical reactivity and biological activity. This technical guide provides a comprehensive overview of its molecular structure, synthesis, and physicochemical properties, based on available data for the compound and its close analogs.

Molecular Structure and Properties

The molecular structure of this compound consists of a central thiophene ring brominated at the 2-position and substituted with a 2-nitrovinyl group at the 5-position. The likely isomeric form is the (E)-isomer due to steric considerations.

Chemical Identity:

-

Systematic Name: 2-Bromo-5-(2-nitroethenyl)thiophene

-

CAS Number: 28783-33-7[1]

-

Molecular Formula: C₆H₄BrNO₂S[1]

-

Molecular Weight: 234.07 g/mol [1]

A summary of computed physicochemical properties is presented in Table 1.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| XLogP3-AA | 2.9 | Guidechem |

| Monoisotopic Mass | 232.91461 g/mol | Guidechem |

| Topological Polar Surface Area | 74.1 Ų | Guidechem |

| Hydrogen Bond Donor Count | 0 | Guidechem |

| Hydrogen Bond Acceptor Count | 3 | Guidechem |

| Rotatable Bond Count | 1 | Guidechem |

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, based on the well-established Henry (or nitroaldol) and Knoevenagel condensation reactions, a plausible synthetic route involves the reaction of 5-bromo-2-thiophenecarboxaldehyde with nitromethane.[2][3] The following protocol is adapted from a microwave-assisted synthesis of the non-brominated analog, 2-(2-nitroethenyl)thiophene.[4]

Proposed Experimental Protocol: Microwave-Assisted Synthesis

Reaction Scheme:

dot

References

Technical Brief: Nomenclature of 2-Bromo-5-(2-nitro-vinyl)-thiophene

This document provides the official IUPAC (International Union of Pure and Applied Chemistry) name and known synonyms for the chemical compound commonly referred to as 2-Bromo-5-(2-nitro-vinyl)-thiophene. This information is critical for accurate identification and consistent communication in research, development, and regulatory contexts.

IUPAC Name

The formal, systematic IUPAC name for the compound is:

2-bromo-5-(2-nitroethenyl)thiophene [1]

The term "ethenyl" is the systematic replacement for the common name "vinyl" in IUPAC nomenclature.

Chemical Identifiers and Synonyms

For ease of reference and to aid in literature and database searches, the compound is also known by several other names and identifiers. These are summarized in the table below.

| Identifier Type | Value |

| CAS Number | 28783-33-7[1][2] |

| Molecular Formula | C6H4BrNO2S[1][2] |

| Molecular Weight | 234.07 g/mol [2] |

| Synonym | (E)-5-bromo-2-(2-nitrovinyl)thiophene[1] |

| Synonym | 2-Brom-5-(2-nitro-vinyl)-thiophen[1] |

| Synonym | 2-Bromo-5-((E)-2-nitro-vinyl)-thiophene[1] |

| Synonym | 2-bromo-5-(2-nitrovinyl)thiophene[1] |

| Synonym | 5-bromo-2-(β-nitrovinyl)thiophene[1] |

| Synonym | Thiophene, 2-bromo-5-(2-nitroethenyl)-[1][2] |

Note on Technical Guide Requirements: The user prompt included requests for experimental protocols, signaling pathways, and Graphviz diagrams. These elements are applicable to studies involving the compound's synthesis, biological activity, or reaction mechanisms. However, for a query focused strictly on chemical nomenclature and synonyms, such components are not relevant as there are no experimental workflows or signaling pathways inherent to a chemical's name.

References

Spectroscopic and Synthetic Profile of 2-Bromo-5-(2-nitro-vinyl)-thiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic characteristics and synthetic pathway for the compound 2-Bromo-5-(2-nitro-vinyl)-thiophene (CAS No: 28783-33-7). Due to the limited availability of published experimental data for this specific molecule, this document presents expected spectroscopic values based on analogous structures and provides generalized, detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. This guide is intended to serve as a valuable resource for researchers involved in the synthesis and characterization of novel thiophene-based compounds.

Introduction

This compound is a substituted thiophene containing both a bromine atom and a nitrovinyl group. Thiophene and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties. The presence of the bromo- and nitrovinyl- functionalities makes this compound a versatile intermediate for further chemical modifications, such as cross-coupling reactions and reductions. Accurate spectroscopic characterization is crucial for confirming the identity and purity of this compound in any research and development setting.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.8 - 7.6 | d | ~13-16 | Hα (vinyl) |

| ~7.5 - 7.3 | d | ~13-16 | Hβ (vinyl) |

| ~7.2 - 7.0 | d | ~3-4 | H3 (thiophene) |

| ~7.0 - 6.8 | d | ~3-4 | H4 (thiophene) |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~145 - 140 | C2 (thiophene) |

| ~140 - 135 | C5 (thiophene) |

| ~135 - 130 | Cβ (vinyl) |

| ~130 - 125 | Cα (vinyl) |

| ~128 - 125 | C4 (thiophene) |

| ~115 - 110 | C3 (thiophene) |

Note: The assignments are based on computational predictions and data from similar structures.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | C-H stretch (aromatic/vinyl) |

| ~1630 - 1610 | Medium | C=C stretch (vinyl) |

| ~1550 - 1500 | Strong | Asymmetric NO₂ stretch |

| ~1350 - 1300 | Strong | Symmetric NO₂ stretch |

| ~1450 - 1400 | Medium | C=C stretch (thiophene ring) |

| ~800 - 700 | Strong | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Impact)

| m/z | Interpretation |

| 233/235 | Molecular ion peak (M⁺) with bromine isotope pattern |

| 187/189 | [M - NO₂]⁺ |

| 154 | [M - Br]⁺ |

| 108 | [M - Br - NO₂]⁺ |

Note: The relative intensities of the fragments can vary based on the ionization energy.

Proposed Synthesis

The synthesis of this compound can be achieved via a Henry reaction between 2-bromo-5-formylthiophene and nitromethane, catalyzed by a base.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Materials:

-

NMR spectrometer (e.g., Bruker 400 MHz)

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃)

-

Tetramethylsilane (TMS) as an internal standard

-

Sample of this compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Pipettes and vials

Procedure:

-

Accurately weigh the sample and dissolve it in approximately 0.5-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Add a small drop of TMS to the solution to serve as an internal reference (0 ppm).

-

Transfer the solution to an NMR tube.

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Process the ¹H NMR spectrum by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks and reference the spectrum to the TMS signal.

-

Acquire the ¹³C NMR spectrum. This will require a longer acquisition time due to the lower natural abundance of ¹³C.

-

Process the ¹³C NMR spectrum similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Materials:

-

FTIR spectrometer

-

Salt plates (e.g., NaCl or KBr) or an ATR accessory

-

A suitable volatile solvent (e.g., methylene chloride or acetone)[1]

-

Sample of this compound

-

Spatula and mortar and pestle (if preparing a KBr pellet)

Procedure (Thin Solid Film Method): [1]

-

Dissolve a small amount of the solid sample in a few drops of a volatile solvent.[1]

-

Drop the solution onto a salt plate and allow the solvent to evaporate, leaving a thin film of the solid compound.[1]

-

Place the salt plate in the sample holder of the FTIR spectrometer.

-

Acquire the background spectrum.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Process the spectrum to obtain a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in its structural elucidation.

Materials:

-

Mass spectrometer with an Electron Impact (EI) source.[2]

-

A means of sample introduction (e.g., direct insertion probe or GC inlet)

-

Volatile solvent to dissolve the sample

Procedure (Electron Impact - Direct Insertion):

-

Dissolve a small amount of the sample in a volatile solvent.

-

Apply a small amount of the solution to the tip of the direct insertion probe.

-

Allow the solvent to evaporate.

-

Insert the probe into the ion source of the mass spectrometer.

-

Gradually heat the probe to volatilize the sample into the ion source.

-

The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[2]

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

A mass spectrum is generated, showing the relative abundance of each ion.

General Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a newly synthesized compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties and synthesis of this compound for professionals in the fields of chemical research and drug development. While experimental data for this specific compound is scarce, the provided predicted data, detailed experimental protocols, and logical workflows offer a robust framework for its successful characterization. Researchers are encouraged to use these protocols as a starting point and adapt them to their specific laboratory instrumentation and conditions.

References

starting materials for 2-Bromo-5-(2-nitro-vinyl)-thiophene synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the starting materials and synthetic routes for the preparation of 2-Bromo-5-(2-nitro-vinyl)-thiophene, a valuable building block in medicinal chemistry and materials science. The synthesis is primarily approached as a two-step process, commencing with the formation of a key intermediate, 5-Bromo-2-thiophenecarboxaldehyde, followed by a condensation reaction to yield the final product.

Synthetic Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step sequence. The initial step involves the synthesis of the aldehyde precursor, 5-Bromo-2-thiophenecarboxaldehyde. Two primary methods for this synthesis are presented: the Vilsmeier-Haack formylation of 2-bromothiophene and the direct bromination of 2-thiophenecarboxaldehyde. The subsequent and final step is the condensation of 5-Bromo-2-thiophenecarboxaldehyde with nitromethane, which proceeds via a Henry or Knoevenagel condensation mechanism.

Figure 1: Overall synthetic workflow for this compound.

Step 1: Synthesis of the Starting Material: 5-Bromo-2-thiophenecarboxaldehyde

The preparation of the key aldehyde intermediate can be approached from two different starting materials. The selection of the route may depend on the availability of the initial precursor and desired scale of the reaction.

Method A: Vilsmeier-Haack Formylation of 2-Bromothiophene

This method introduces the formyl group onto the 2-bromothiophene ring.

Experimental Protocol:

To a solution of dimethylformamide (DMF, 27 mL, 0.35 mol), cooled in an ice bath, phosphorus oxychloride (POCl3, 35 mL, 0.375 mol) is added dropwise. The resulting mixture is stirred for 30 minutes. Subsequently, 2-bromothiophene (25.7 g, 0.158 mol) is added, and the reaction mixture is heated to 80°C for 4 hours. After cooling to room temperature, the reaction is quenched by the addition of 50 mL of water. The product is extracted with chloroform, and the combined organic layers are washed with water and aqueous potassium hydroxide. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.[1]

Method B: Direct Bromination of 2-Thiophenecarboxaldehyde

This approach involves the selective bromination of the thiophene ring of 2-thiophenecarboxaldehyde.

Experimental Protocol:

Under a nitrogen atmosphere, 2-thiophenecarboxaldehyde (6.0 g, 53.5 mmol) is dissolved in anhydrous chloroform (125 mL). N-bromosuccinimide (NBS, 10.4 g, 58.9 mmol) is then added portion-wise. The reaction mixture is stirred at room temperature for 12 hours. Following the reaction, the mixture is extracted with chloroform. The combined organic phases are washed with deionized water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography.

| Method | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |

| A | 2-Bromothiophene | POCl3, DMF | Chloroform | 4 hours | 80°C | 74 |

| B | 2-Thiophenecarboxaldehyde | NBS | Chloroform | 12 hours | Room Temp. | 98 |

Table 1: Comparison of synthetic routes to 5-Bromo-2-thiophenecarboxaldehyde.

Step 2: Synthesis of this compound via Henry Condensation

The final step is a base-catalyzed condensation reaction between 5-Bromo-2-thiophenecarboxaldehyde and nitromethane. This reaction, a classic Henry (or nitroaldol) reaction, forms the carbon-carbon bond of the vinyl group. Subsequent dehydration, often occurring in situ, yields the desired product.

Figure 2: Logical pathway for the Henry condensation step.

Experimental Protocol:

A procedure analogous to the synthesis of 2-(2-nitroethenyl)thiophene can be employed.[2] In a reaction vessel, 5-Bromo-2-thiophenecarboxaldehyde is mixed with nitromethane. A catalytic amount of a base, such as β-alanine or ammonium acetate, is added. The reaction can be performed in a solvent like dimethylformamide (DMF) or, in some cases, neat.[2] The reaction mixture is then heated. The use of microwave irradiation has been shown to significantly accelerate this type of transformation.[2] Upon completion, the reaction mixture is worked up by pouring into water and extracting the product with a suitable organic solvent. The crude product can then be purified by recrystallization or column chromatography.

| Reactant | Molar Ratio | Catalyst | Solvent | Conditions |

| 5-Bromo-2-thiophenecarboxaldehyde | 1 eq | β-alanine (catalytic) | DMF | Microwave irradiation or conventional heating |

| Nitromethane | 1-1.5 eq |

Table 2: Generalized reaction conditions for the synthesis of this compound.

Starting Materials Summary

| Compound | Role | Supplier Information |

| 2-Bromothiophene | Starting Material (Method A) | Commercially available from major chemical suppliers. |

| 2-Thiophenecarboxaldehyde | Starting Material (Method B) | Commercially available from major chemical suppliers. |

| Phosphorus oxychloride (POCl3) | Reagent | Commercially available from major chemical suppliers. |

| Dimethylformamide (DMF) | Reagent/Solvent | Commercially available from major chemical suppliers. |

| N-Bromosuccinimide (NBS) | Reagent | Commercially available from major chemical suppliers. |

| Nitromethane | Reagent | Commercially available from major chemical suppliers. |

| β-Alanine | Catalyst | Commercially available from major chemical suppliers. |

| Ammonium Acetate | Catalyst | Commercially available from major chemical suppliers. |

Table 3: Key reagents and starting materials.

Conclusion

The synthesis of this compound is a straightforward two-step process. The choice of synthetic route for the key intermediate, 5-Bromo-2-thiophenecarboxaldehyde, will likely be dictated by the availability and cost of the respective starting materials, 2-bromothiophene or 2-thiophenecarboxaldehyde. The final condensation step is a robust and well-established reaction, with modern techniques such as microwave-assisted synthesis offering rapid and efficient access to the target molecule. This guide provides the necessary foundational information for researchers to successfully synthesize this important chemical intermediate.

References

An In-depth Technical Guide to the Health and Safety of 2-Bromo-5-(2-nitro-vinyl)-thiophene

Chemical Identification and Physical Properties

2-Bromo-5-(2-nitro-vinyl)-thiophene is a halogenated nitrovinylthiophene derivative. While detailed experimental data on its physical and chemical properties are scarce, some properties have been computationally predicted.

| Property | Value | Source |

| Molecular Formula | C₆H₄BrNO₂S | Guidechem |

| Molecular Weight | 234.07 g/mol | Guidechem |

| CAS Number | 28783-33-7 | Guidechem |

| IUPAC Name | 2-bromo-5-(2-nitroethenyl)thiophene | Guidechem |

| Canonical SMILES | C1=C(SC(=C1)Br)C=C--INVALID-LINK--[O-] | Guidechem |

Hazard Identification and Classification (Inferred)

Due to the absence of specific data for this compound, the hazard classification is inferred from the related compound, 2-Nitrothiophene. The presence of the nitro group and the thiophene ring suggests potential for toxicity.

GHS Classification (based on 2-Nitrothiophene) [1]

-

Acute Toxicity, Oral: Category 4

-

Acute Toxicity, Dermal: Category 4

-

Acute Toxicity, Inhalation: Category 4

-

Germ Cell Mutagenicity: Category 2

Signal Word: Warning[1]

Hazard Statements (Inferred): [1]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

-

H341: Suspected of causing genetic defects.

The following diagram illustrates the logical relationship of inferred hazards for this compound.

Handling and Storage

Given the potential hazards, strict safety protocols should be followed when handling this compound.

Personal Protective Equipment (PPE):

| Equipment | Specification |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and other protective clothing. |

| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If dust or aerosols are generated, use a NIOSH-approved respirator. |

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep container tightly closed.

-

Store away from incompatible materials such as strong oxidizing agents.

First-Aid Measures (Inferred)

These measures are based on the potential hazards and are for guidance only. Seek immediate medical attention in case of exposure.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[1] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

As no specific toxicological studies for this compound are available, a standard in vitro cytotoxicity assay, such as the MTT assay, would be a crucial first step in assessing its biological activity. This assay measures the metabolic activity of cells and can indicate cell viability and proliferation.

Objective: To determine the cytotoxic potential of this compound on a selected cell line (e.g., HeLa, HepG2).

Materials:

-

This compound

-

Selected cell line

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microtiter plates

-

Microplate reader

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations. Replace the culture medium with fresh medium containing the various concentrations of the compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

The following diagram illustrates the experimental workflow for the MTT assay.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Thiophene Derivatives from 2-Bromo-5-(2-nitro-vinyl)-thiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of a variety of thiophene derivatives starting from 2-Bromo-5-(2-nitro-vinyl)-thiophene. This versatile starting material offers two reactive sites: the bromine atom at the 2-position and the nitrovinyl group at the 5-position. These sites allow for a range of chemical transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and functional group interconversions of the nitrovinyl moiety. The resulting thiophene derivatives are valuable scaffolds in medicinal chemistry and drug discovery, with applications as potential therapeutic agents.[1][2][3][4][5]

Introduction

Thiophene and its derivatives are a prominent class of heterocyclic compounds that are integral to the development of numerous pharmaceuticals and functional materials.[1][2][4] Their structural similarity to benzene allows them to act as bioisosteres, while the presence of the sulfur atom imparts unique electronic and physicochemical properties. Thiophene-containing molecules have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][4][5]

The starting material, this compound, is a particularly useful building block for the synthesis of diverse thiophene derivatives. The bromine atom serves as a handle for the introduction of aryl, heteroaryl, or vinyl substituents via well-established palladium-catalyzed cross-coupling reactions such as the Suzuki and Heck reactions.[6][7][8][9][10][11] Furthermore, the electron-withdrawing nature of the 2-nitro-vinyl group activates the C-Br bond, facilitating nucleophilic aromatic substitution reactions.[12][13][14][15]

The 2-nitro-vinyl group itself is a versatile functional handle that can be transformed into other valuable moieties. For instance, it can be reduced to a 2-aminoethyl group, a common pharmacophore in biologically active compounds. Additionally, it can be converted into a carbonyl group via the Nef reaction or to an oxime, further expanding the synthetic possibilities.[16][17][18][19][20][21][22][23]

This document provides detailed protocols for these key transformations, enabling researchers to efficiently synthesize a library of novel thiophene derivatives for screening in drug discovery programs.

Reaction Pathways

The following diagram illustrates the key synthetic transformations that can be performed on this compound.

Caption: Synthetic pathways for the diversification of this compound.

Experimental Protocols

Reduction of the Nitrovinyl Group to an Aminoethyl Group

This protocol describes the reduction of the 2-nitrovinyl group to a 2-aminoethyl group using diborane.

Workflow:

Caption: Workflow for the reduction of the nitrovinyl group.

Protocol:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, prepare a solution of diborane in anhydrous tetrahydrofuran (THF).

-

Dissolve this compound (1.0 eq) in anhydrous THF.

-

Cool the diborane solution to 0-5 °C using an ice bath.

-

Add the solution of this compound dropwise to the cooled diborane solution over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of methanol, followed by 6M hydrochloric acid.

-

Stir the mixture for 1 hour, then basify to pH > 10 with aqueous sodium hydroxide.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by distillation to afford 2-Bromo-5-(2-aminoethyl)-thiophene.

Suzuki Cross-Coupling Reaction

This protocol describes the palladium-catalyzed Suzuki cross-coupling of this compound with an arylboronic acid.[6][7][9][10][11]

Workflow:

Caption: Workflow for the Suzuki cross-coupling reaction.

Protocol:

-

To a round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium phosphate (2.0 eq).

-

Add a 4:1 mixture of 1,4-dioxane and water.

-

Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 2-aryl-5-(2-nitro-vinyl)-thiophene derivative.

Heck Reaction

This protocol outlines the palladium-catalyzed Heck reaction of this compound with an alkene.[8][24][25][26][27]

Workflow:

Caption: Workflow for the Heck reaction.

Protocol:

-

In a Schlenk tube, combine this compound (1.0 eq), the alkene (1.5 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and triethylamine (2.0 eq).

-

Add anhydrous N,N-dimethylformamide (DMF).

-

Degas the mixture by three freeze-pump-thaw cycles.

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the mixture to room temperature, pour into water, and extract with an organic solvent (e.g., ethyl acetate) (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the 2-vinyl-5-(2-nitro-vinyl)-thiophene derivative.

Nucleophilic Aromatic Substitution

This protocol describes the nucleophilic aromatic substitution of the bromine atom with an amine.[12][13][14][15]

Workflow:

Caption: Workflow for Nucleophilic Aromatic Substitution.

Protocol:

-

Dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMF or DMSO in a round-bottom flask.

-

Add the desired amine (2.0-3.0 eq).

-

Heat the reaction mixture to 80-120 °C and stir for 6-18 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and pour it into a large volume of water.

-

Collect the resulting precipitate by filtration. If no precipitate forms, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) (3 x 50 mL).

-

If extracted, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel to give the 2-amino-5-(2-nitro-vinyl)-thiophene derivative.

Conversion of the Nitrovinyl Group to a Carbonyl Group (Nef Reaction)

This protocol describes the conversion of the nitrovinyl group to a carbonyl group via the Nef reaction.[16][17][18][19]

Workflow:

Caption: Workflow for the Nef Reaction.

Protocol:

-

Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

-

Cool the solution to 0 °C and add a solution of sodium methoxide in methanol (1.1 eq) dropwise.

-

Stir the mixture for 1 hour at 0 °C to form the nitronate salt.

-

In a separate flask, prepare a solution of concentrated sulfuric acid in water, cooled to -5 °C.

-

Slowly add the solution of the nitronate salt to the cold acid solution with vigorous stirring.

-

Stir the reaction mixture at low temperature for 1-2 hours.

-

Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether) (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-Bromo-5-(2-oxoethyl)-thiophene.

Conversion of the Nitrovinyl Group to an Oxime

This protocol describes the reduction of the nitrovinyl group to an oxime using palladium on carbon and ammonium formate.[20][21][22][23]

Workflow:

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing - ..I-PROD-1-CIIProd_153 [clinicalresearchnewsonline.com]

- 3. nbinno.com [nbinno.com]

- 4. eprajournals.com [eprajournals.com]

- 5. researchgate.net [researchgate.net]

- 6. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids: are the different effects on the behavior of para-like and ortho-like isomers on going from conventional solvents to room-temperature ionic liquids related to solvation effects? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. On the reaction between 3-bromo-2-nitrobenzo[b]thiophene and some amines: a novel aromatic nucleophilic substitution with rearrangement - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 14. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. chemistry.mdma.ch [chemistry.mdma.ch]

- 18. Nef Reaction [organic-chemistry.org]

- 19. Nef reaction - Wikipedia [en.wikipedia.org]

- 20. Oximes from Conjugated Nitroalkenes using Pd/C-Ammonium Formate CTH - [www.rhodium.ws] [chemistry.mdma.ch]

- 21. Electrochemical Reduction of Nitroalkenes to Oximes and Amines - [www.rhodium.ws] [designer-drug.com]

- 22. erowid.org [erowid.org]

- 23. Reduction of Nitroalkenes to Oximes [designer-drug.com]

- 24. Denitrative Mizoroki–Heck reaction of unactivated alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 25. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 26. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-5-(2-nitro-vinyl)-thiophene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-Bromo-5-(2-nitro-vinyl)-thiophene in Suzuki coupling reactions. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications. Thiophene derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4]

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[5] It typically involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex.[5] this compound is an attractive substrate for such reactions due to the presence of a reactive bromine atom for coupling and a functionalizable nitrovinyl group, allowing for further synthetic transformations.

While nitro groups can sometimes be reactive in palladium-catalyzed reactions, literature suggests that Suzuki couplings can be successfully performed on substrates containing nitro moieties.[6][7][8][9][10][11] The electron-withdrawing nature of the nitrovinyl group may even activate the C-Br bond towards oxidative addition in the catalytic cycle.

Synthesis of Starting Material

The starting material, this compound (CAS No. 28783-33-7), can be synthesized through various routes.[12] A common method involves the nitration of 2-bromothiophene followed by a condensation reaction. Another approach is the reduction of 2-(2-nitrovinyl)thiophene.[13] The synthesis of a related compound, 2-bromo-5-nitrothiophene, is achieved by the bromination of thiophene followed by nitration.[14]

Suzuki Coupling Reaction: General Considerations

The success of the Suzuki coupling reaction with this compound depends on several key parameters, including the choice of catalyst, base, solvent, and reaction temperature.

Catalyst: Palladium catalysts are most commonly employed for Suzuki couplings.[5] Catalyst systems such as Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, P(t-Bu)₃), and pre-catalysts are effective for a range of aryl and vinyl halides.[15][16][17][18] For substrates with nitro groups, specialized ligands like BrettPhos have shown high efficacy.[6][8]

Base: A base is crucial for the transmetalation step in the Suzuki coupling mechanism.[18] Common bases include inorganic carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and fluorides (e.g., CsF). The choice of base can influence the reaction rate and yield.

Solvent: A variety of solvents can be used, often in aqueous mixtures. Common choices include toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF). The solvent system should be chosen to ensure the solubility of all reactants.

Experimental Protocols

Below are representative protocols for the Suzuki coupling of a bromo-thiophene derivative. These can be adapted for this compound with appropriate optimization.

Protocol 1: General Suzuki Coupling of a Bromothiophene Derivative

This protocol is adapted from the synthesis of 2-(bromomethyl)-5-aryl-thiophenes.[19]

Materials:

-

This compound

-

Arylboronic acid

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

-

K₃PO₄ (Potassium phosphate)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon gas

-

Standard glassware for organic synthesis

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 eq), the corresponding arylboronic acid (1.1 - 1.5 eq), and K₃PO₄ (2.0 - 3.0 eq).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add Pd(PPh₃)₄ (2-5 mol%) to the flask under the inert atmosphere.

-

Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to 80-100 °C with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Data Presentation

The following table summarizes typical reaction conditions and yields for the Suzuki coupling of a similar substrate, 2-bromo-5-(bromomethyl)thiophene, with various arylboronic acids.[19] This data can serve as a starting point for optimizing the reaction with this compound.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 76 |

| 2 | 3-Chloro-4-fluorophenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 72 |

| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 68 |

| 4 | Phenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 65 |

| 5 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 63 |

Visualizations

Suzuki Coupling Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

This diagram outlines the typical workflow for performing and analyzing a Suzuki coupling reaction.

Caption: General workflow for a Suzuki coupling experiment.

Applications in Drug Discovery

Thiophene-containing molecules are considered privileged structures in medicinal chemistry due to their ability to interact with various biological targets.[2][20] The products derived from the Suzuki coupling of this compound can be further elaborated, for instance, by reduction of the nitro group to an amine, which can then be functionalized. These resulting compounds could be investigated for a range of therapeutic applications, including:

-

Anticancer Agents: Many thiophene derivatives have shown potent anticancer activity.[1]

-

Antimicrobial Agents: The thiophene scaffold is present in numerous antimicrobial drugs.[1][4]

-

Anti-inflammatory Agents: Thiophene derivatives have been explored for their anti-inflammatory properties.[1]

-

Kinase Inhibitors: The structural features of these compounds make them potential candidates for kinase inhibitors, which are crucial in cancer therapy.[20]

The synthesis of a library of compounds using this compound as a key building block can provide a diverse set of molecules for high-throughput screening in various disease models.

Potential Signaling Pathway Interaction

While specific pathways for the products of this exact reactant are not yet elucidated, thiophene-based compounds are known to interact with a multitude of biological targets. The diagram below represents a generalized logical relationship where a synthesized thiophene derivative could potentially act as an inhibitor in a signaling pathway, a common mechanism of action for many drugs.

Caption: Potential inhibitory action of a thiophene derivative in a signaling cascade.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel heterocyclic compounds via Suzuki coupling reactions. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis of new chemical entities with potential applications in drug discovery and development. Careful optimization of reaction conditions will be key to achieving high yields and purity of the desired products.

References

- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eprajournals.com [eprajournals.com]

- 4. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 5. nobelprize.org [nobelprize.org]

- 6. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reddit - The heart of the internet [reddit.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. thieme.de [thieme.de]

- 10. mdpi.com [mdpi.com]

- 11. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]

- 12. guidechem.com [guidechem.com]

- 13. US4906756A - 2-(2-nitrovinyl)thiophene reduction and synthesis of thieno[3,2-c]pyridine derivatives - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]

- 18. Suzuki Coupling [organic-chemistry.org]

- 19. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 20. nbinno.com [nbinno.com]

Application Notes and Protocols: Reaction of 2-Bromo-5-(2-nitro-vinyl)-thiophene with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-containing compounds are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The unique electronic properties of the thiophene ring, coupled with its ability to be readily functionalized, make it a privileged scaffold in drug design. The introduction of a nitrovinyl group onto the thiophene core, as in 2-Bromo-5-(2-nitro-vinyl)-thiophene, creates a highly reactive Michael acceptor. This electrophilic center is primed for conjugate addition reactions with a variety of nucleophiles. This reactivity opens up avenues for the synthesis of a diverse library of thiophene derivatives with potential therapeutic applications. The resulting functionalized thiophenes are of significant interest in drug discovery, with reported activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4]

These application notes provide a detailed overview of the reaction of this compound with common nucleophiles, including amines, thiols, and carbanions. Detailed experimental protocols for the synthesis of the starting material and subsequent nucleophilic addition reactions are provided, along with expected outcomes based on analogous reactions.

Synthesis of this compound

The starting material, this compound, can be synthesized via a Henry reaction between 2-bromo-5-formylthiophene and nitromethane. This reaction is a base-catalyzed carbon-carbon bond formation, followed by dehydration to yield the nitrovinyl compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-bromo-5-formylthiophene

-

Nitromethane

-

Methanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round bottom flask

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol or isopropanol)

Procedure:

-

In a round bottom flask, dissolve 2-bromo-5-formylthiophene (1 equivalent) in methanol.

-

Add nitromethane (1.5 equivalents) to the solution and cool the mixture in an ice bath with stirring.

-

Slowly add a solution of sodium hydroxide (1.2 equivalents) in methanol to the cooled mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture in an ice bath and slowly acidify by adding concentrated hydrochloric acid until a precipitate forms.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain this compound as a solid.

Reaction with Nucleophiles: Michael Addition

The primary mode of reaction for this compound with nucleophiles is a Michael (or conjugate) addition. The electron-withdrawing nitro group strongly activates the vinyl group, making the β-carbon highly electrophilic and susceptible to attack by soft nucleophiles.

General Reaction Scheme:

Caption: General scheme of the Michael addition of a nucleophile to this compound.

I. Reaction with Amine Nucleophiles

The addition of primary and secondary amines to nitroalkenes is a common and efficient method for the synthesis of β-nitroamines. These products can be valuable intermediates, as the nitro group can be further transformed, for example, by reduction to an amine, leading to the formation of 1,2-diamines.

Experimental Protocol: Addition of Piperidine

Materials:

-

This compound

-

Piperidine

-

Ethanol

-

Magnetic stirrer and stir bar

-

Round bottom flask

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol in a round bottom flask.

-

Add piperidine (1.1 equivalents) to the solution at room temperature with stirring.

-

Continue stirring the reaction mixture at room temperature for 1-3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.

II. Reaction with Thiol Nucleophiles

Thiols are excellent nucleophiles for conjugate addition to nitroalkenes, leading to the formation of β-nitrothioethers. This reaction, often referred to as a thia-Michael addition, is typically fast and proceeds under mild conditions.

Experimental Protocol: Addition of Thiophenol

Materials:

-

This compound

-

Thiophenol

-

Triethylamine (TEA) or Sodium ethoxide as a catalyst

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Magnetic stirrer and stir bar

-

Round bottom flask

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1 equivalent) in DCM or THF in a round bottom flask.

-

Add thiophenol (1.1 equivalents) to the solution.

-

Add a catalytic amount of triethylamine (e.g., 0.1 equivalents) to the mixture at room temperature with stirring.

-

Stir the reaction mixture at room temperature for 30 minutes to 2 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography.

III. Reaction with Carbon Nucleophiles (e.g., Diethyl Malonate)

Carbanions, such as those derived from malonic esters, are effective nucleophiles for the Michael addition to nitroalkenes. This reaction is a powerful tool for carbon-carbon bond formation.

Experimental Protocol: Addition of Diethyl Malonate

Materials:

-

This compound

-

Diethyl malonate

-

Sodium ethoxide (NaOEt) or Potassium tert-butoxide (KOt-Bu) as a base

-

Ethanol or THF

-

Magnetic stirrer and stir bar

-

Round bottom flask

-

Rotary evaporator

Procedure:

-

In a round bottom flask, prepare a solution of sodium ethoxide (1.1 equivalents) in ethanol.

-

To this solution, add diethyl malonate (1.1 equivalents) dropwise at room temperature with stirring.

-

After stirring for 15-30 minutes, add a solution of this compound (1 equivalent) in ethanol.

-

Stir the reaction mixture at room temperature for 4-8 hours.

-

Monitor the reaction by TLC.

-

After completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Quantitative Data Summary

The following table summarizes representative, expected yields for the Michael addition of various nucleophiles to nitroalkenes, based on analogous reactions reported in the literature. Actual yields for the reaction with this compound may vary.

| Nucleophile | Product Type | Catalyst/Base | Typical Solvent | Typical Reaction Time | Expected Yield (%) |

| Piperidine | β-Nitroamine | - | Ethanol | 1-3 h | 85-95 |

| Thiophenol | β-Nitrothioether | Triethylamine | DCM/THF | 0.5-2 h | 90-98 |

| Diethyl Malonate | β-Nitroester | Sodium ethoxide | Ethanol | 4-8 h | 80-90 |

Potential Applications in Drug Development

The Michael adducts derived from the reaction of this compound with various nucleophiles represent a class of compounds with significant potential in drug discovery. The introduction of diverse functional groups allows for the fine-tuning of physicochemical properties and biological activity.

-

Antimicrobial Agents: Thiophene derivatives are known to exhibit a broad spectrum of antimicrobial activity. The synthesized adducts can be screened against various bacterial and fungal strains.[5][6] The presence of the nitro group and the newly introduced functionalities may enhance their potency.

-

Anticancer Agents: Many thiophene-containing molecules have been investigated as potential anticancer drugs.[1][3][4] The synthesized compounds can be evaluated for their cytotoxic effects on various cancer cell lines.

-

Enzyme Inhibitors: The electrophilic nature of the parent compound and the diverse functionalities of the products suggest they could act as inhibitors for various enzymes through covalent or non-covalent interactions.

Logical Workflow for Synthesis and Screening

Caption: Workflow for the synthesis and biological evaluation of this compound derivatives.

References

- 1. africaresearchconnects.com [africaresearchconnects.com]

- 2. The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile [scirp.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, cytotoxicity and antifungal activity of 5-nitro-thiophene-thiosemicarbazones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel functionalized β-nitrostyrenes: Promising candidates for new antibacterial drugs - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-Bromo-5-(2-nitro-vinyl)-thiophene in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. These activities include antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a nitro-vinyl group to the thiophene ring, as seen in 2-Bromo-5-(2-nitro-vinyl)-thiophene, presents an interesting scaffold for drug discovery. The electron-withdrawing nature of the nitro group and the conjugated system of the nitro-vinyl moiety are expected to confer unique biological properties. This document provides an overview of the potential applications, synthetic protocols, and biological evaluation methods for this compound, based on existing knowledge of related compounds.

Potential Medicinal Chemistry Applications

While specific studies on this compound are limited, the structural motifs present in the molecule suggest potential efficacy in several therapeutic areas:

-

Anticancer Activity: Thiophene derivatives have been extensively investigated as anticancer agents. The nitro group is a known pharmacophore in several anticancer drugs, often acting as a bio-reductive group that can be activated under the hypoxic conditions of solid tumors.

-

Antimicrobial Activity: Nitro-aromatic compounds, including nitrothiophenes, have a long history as antimicrobial agents. Their mechanism often involves the enzymatic reduction of the nitro group to generate reactive nitrogen species that are toxic to microbial cells.

Data from Structurally Related Compounds

To provide a quantitative perspective, the following tables summarize the biological activities of structurally similar thiophene derivatives. It is important to note that these data are for related compounds and may not be directly representative of the activity of this compound.

Table 1: Anticancer Activity of Selected Thiophene Derivatives

| Compound/Derivative | Cancer Cell Line | IC50/EC50 (µM) | Reference Compound |

| 2-Bromo-5-(2-(methylthio)phenyl)thiophene | LnCap (Prostate) | 138.573 | Not specified |

| 2-Bromo-5-(2-(methylthio)phenyl)thiophene | HepG2 (Liver) | 185.931 | Not specified |

| 2-Bromo-5-(2-(methylthio)phenyl)thiophene | Caco-2 (Colorectal) | 108.657 | Not specified |

| Thienopyrimidine derivative 3b | HepG2 (Liver) | 3.105 | Doxorubicin |

| Thienopyrimidine derivative 3b | PC-3 (Prostate) | 2.15 | Doxorubicin |

Table 2: Antimicrobial Activity of Selected Thiophene Derivatives

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference Compound |

| 2-amino-5-nitrothiophene derivative 4a | Staphylococcus aureus | Not specified (potent) | Not specified |

| 5-Nitro-2-thiophene carboxaldehyde | Staphylococcus aureus | 7 | Not specified |

| 5-Nitro-2-thiophene carboxaldehyde | Enterococcus | 7 | Not specified |

| 5-Nitro-2-thiophene carboxaldehyde | E. coli | 7 | Not specified |

| 5-Nitro-2-thiophene carboxaldehyde | Salmonella typhi | 7 | Not specified |

Experimental Protocols

The following are proposed experimental protocols for the synthesis and biological evaluation of this compound. These are generalized methods based on standard laboratory procedures for similar compounds.

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis starting from 2-bromothiophene.

Step 1: Nitration of 2-Bromothiophene to 2-Bromo-5-nitrothiophene

-

Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve 2-bromothiophene in acetic anhydride at 0-5°C.

-

Nitrating Agent Preparation: Prepare a mixture of fuming nitric acid and acetic acid at 0°C.

-

Reaction: Slowly add the nitrating mixture to the thiophene solution, maintaining the temperature below 10°C.

-

Work-up: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Pour the mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Purification: Wash the organic layer with water, sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain 2-bromo-5-nitrothiophene.

Step 2: Henry Reaction to form this compound

-

Reaction Setup: Dissolve 2-bromo-5-nitrothiophene and nitromethane in a suitable solvent (e.g., methanol).

-

Base Addition: Add a base, such as sodium hydroxide or potassium carbonate, portion-wise at room temperature.

-

Reaction: Stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by column chromatography.

Caption: Proposed synthetic workflow for this compound.

Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)

-

Cell Culture: Culture human cancer cell lines (e.g., HepG2, MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 3: In Vitro Antimicrobial Activity Assessment (Broth Microdilution Method)

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

-

Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Proposed Mechanism of Action

The biological activity of this compound is likely attributed to the nitro-vinyl moiety.

Antimicrobial Mechanism: In microbial cells, the nitro group can be reduced by nitroreductase enzymes to form highly reactive nitroso and hydroxylamine intermediates. These reactive species can cause widespread cellular damage by reacting with DNA, proteins, and lipids, ultimately leading to cell death.

Caption: Proposed antimicrobial mechanism of action.

Anticancer Mechanism: In cancer cells, a similar reductive activation can occur, especially in the hypoxic environment of tumors. Additionally, the electrophilic nature of the vinyl group may allow for Michael addition reactions with cellular nucleophiles, such as cysteine residues in proteins, leading to enzyme inhibition and disruption of cellular signaling pathways, potentially inducing apoptosis.

Caption: Proposed anticancer mechanisms of action.

Conclusion and Future Directions

This compound is a promising scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The provided protocols offer a starting point for the synthesis and evaluation of this compound. Further research, including detailed structure-activity relationship (SAR) studies, in vivo efficacy testing, and toxicological profiling, is necessary to fully elucidate its therapeutic potential. The exploration of derivatives and bioisosteric replacements for the bromo and nitro-vinyl groups could also lead to the discovery of compounds with improved activity and safety profiles.

Application Note: Experimental Protocols for the Reduction of 2-Bromo-5-(2-nitro-vinyl)-thiophene

Abstract

This document provides detailed experimental protocols for the chemical reduction of the nitro-vinyl group in 2-Bromo-5-(2-nitro-vinyl)-thiophene to yield the corresponding amine, 2-Bromo-5-(2-amino-ethyl)-thiophene. The synthesis of substituted 2-aminothiophenes is a critical step in the development of various biologically active compounds.[1][2] This application note presents two robust methods for this transformation: a classic approach using iron in an acidic medium and a more potent alternative employing lithium aluminum hydride (LAH). Each protocol includes a comprehensive list of materials, step-by-step procedures, and essential safety precautions. A comparative data table and a visual workflow diagram are included to facilitate experimental planning and execution.

Introduction

The reduction of nitro compounds is a fundamental transformation in organic synthesis, providing a common pathway to primary amines.[3] These amines are versatile intermediates in the pharmaceutical industry, serving as precursors for a wide array of therapeutic agents. The target molecule, 2-Bromo-5-(2-amino-ethyl)-thiophene, is a valuable building block for more complex heterocyclic structures. The challenge in this synthesis lies in the selective reduction of the conjugated nitro-vinyl system without affecting the bromo-substituent on the thiophene ring. While catalytic hydrogenation is a common method for nitro reduction, the risk of dehalogenation with catalysts like Palladium on carbon (Pd/C) necessitates the exploration of alternative reagents.[4] Methods such as reduction with metals in acidic conditions or the use of powerful hydride reagents offer effective solutions.[4][5][6]

This note details two reliable protocols for this synthesis, outlining the necessary steps for reaction setup, monitoring, workup, and purification.

Reaction Scheme

Experimental Protocols

Two distinct protocols are presented. Protocol 1 utilizes iron powder in an acidic medium, a cost-effective and chemoselective method.[5][6] Protocol 2 employs lithium aluminum hydride (LAH), a potent reducing agent capable of reducing both the nitro group and the alkene simultaneously.[4]

Protocol 1: Reduction using Iron in Acidic Medium

This method is a classic and reliable procedure for nitro group reduction that minimizes the risk of dehalogenation.[7][8]

Materials and Equipment:

-

Chemicals: this compound, iron powder (<325 mesh), ammonium chloride (NH₄Cl) or hydrochloric acid (HCl), ethanol, water, ethyl acetate (EtOAc), saturated sodium bicarbonate solution (NaHCO₃), brine, anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), Celite®.

-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with hotplate, dropping funnel, Buchner funnel, separatory funnel, rotary evaporator, standard laboratory glassware, Thin Layer Chromatography (TLC) apparatus.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend this compound (1.0 eq) and iron powder (5.0-10.0 eq) in a 4:1 mixture of ethanol and water.

-

Reaction: Heat the mixture to reflux (approx. 80-90°C) with vigorous stirring.

-

Acid Addition: Add a saturated aqueous solution of ammonium chloride (or concentrated HCl dropwise) to the refluxing mixture over 15-20 minutes.

-

Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed (typically 2-4 hours).

-

Workup - Filtration: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove the iron salts, washing the pad thoroughly with ethanol.

-

Workup - Neutralization & Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Add water to the residue and carefully neutralize with a saturated NaHCO₃ solution until the pH is ~8-9. Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude amine by column chromatography on silica gel if necessary.

Safety Precautions:

-

Perform the reaction in a well-ventilated fume hood.